Chemical structure and properties of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
Chemical structure and properties of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and biological applications of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol .
Synonyms: 9-Methyl-9-deazahypoxanthine; 7-Methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS Registry Number: 71435-37-5 Molecular Formula: C₇H₇N₇O Molecular Weight: 149.15 g/mol [1][2]
Executive Summary
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a fused heterocyclic compound belonging to the 9-deazapurine class.[3][4][5] Structurally, it mimics the purine nucleobase hypoxanthine but features a carbon atom at the 9-position (purine numbering) instead of nitrogen.[4] This substitution fundamentally alters the electronic properties of the ring system, specifically elevating the basicity of the N7 position (pyrrolo N5).
This molecule serves as a critical scaffold in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors, such as Forodesine (Immucillin-H) and Galidesivir (BCX4430). By mimicking the transition-state electronics of purine phosphorolysis, derivatives of this scaffold act as potent picomolar inhibitors, with applications in T-cell leukemias and broad-spectrum antiviral therapies.
Chemical Identity & Structural Analysis
Nomenclature and Numbering
Confusion often arises between IUPAC heterocyclic numbering and biogenic purine numbering. This guide utilizes the systematic IUPAC numbering for the pyrrolo[3,2-d]pyrimidine system, while referencing the biological purine equivalent for clarity.
-
Systematic (IUPAC): 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
-
Biogenic (Purine): 9-Methyl-9-deazahypoxanthine
Structural Mapping:
-
Pyrrolo Position 4 (OH/O): Corresponds to Purine Position 6 (Hypoxanthine carbonyl).
-
Pyrrolo Position 5 (NH): Corresponds to Purine Position 7 (N).
-
Pyrrolo Position 7 (Methyl): Corresponds to Purine Position 9 (C-substitution).
Tautomerism
Like its natural analogue hypoxanthine, this compound exhibits lactam-lactim tautomerism. In aqueous solution and the solid state, the keto (lactam) tautomer—specifically the 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one form—is thermodynamically favored over the enol (4-ol) form. However, the "4-ol" nomenclature persists in chemical catalogs.
Figure 1: Lactam-lactim tautomerism favoring the keto form in physiological conditions.
Physicochemical Properties[3][6]
The replacement of the N9 nitrogen with a carbon (C7 in pyrrolo numbering) significantly impacts the acid-base profile of the molecule.[4]
| Property | Value / Characteristic | Mechanistic Implication |
| pKa (N5-H) | > 10.0 (Estimated) | Significantly higher than hypoxanthine N7 (pKa ~8.8). The C-C bond at the bridgehead reduces electron withdrawal, making the N5 proton less acidic and the nitrogen more basic. |
| Solubility | Low in neutral H₂O; Soluble in DMSO, dilute NaOH | Planar aromatic stacking leads to high lattice energy. Solubility increases upon deprotonation (pH > 11). |
| UV Absorbance | λmax ~ 270–280 nm | Characteristic of the conjugated pyrrolopyrimidine system. |
| H-Bonding | Donor: N5-H, N3-H (keto); Acceptor: O4, N1 | Critical for binding in the PNP active site (Asp204/Glu201 interactions). |
Synthetic Routes[3][7][8][9][10]
The synthesis of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol generally follows the construction of the 9-deazapurine core.[5] Two primary strategies exist: De Novo Synthesis from acyclic precursors and Ring Annulation of pyrimidines.
Protocol: Pyrimidine Annulation Strategy
This method is preferred for its scalability and regioselectivity. It involves the condensation of a functionalized pyrimidine with a two-carbon synthon to form the pyrrole ring.
Reagents:
-
Starting Material: 6-Amino-4-hydroxypyrimidine (6-aminouracil).
-
Cyclization Agent: Chloroacetone (for 7-methyl substitution) or related α-halo ketones.
-
Solvent/Catalyst: Aqueous acetate buffer or DMF.
Step-by-Step Methodology:
-
Preparation of Precursor: Dissolve 6-aminouracil (10 mmol) in water/ethanol (1:1 v/v). Adjust pH to 5.0 using sodium acetate.
-
Alkylation: Add chloroacetone (11 mmol) dropwise at room temperature. The nucleophilic C5 position of the uracil attacks the alkyl halide. Note: N-alkylation is a competing side reaction; controlling pH minimizes this.
-
Cyclization (Paal-Knorr type): Heat the mixture to reflux (80-100°C) for 4–6 hours. The exocyclic amine condenses with the ketone carbonyl, closing the pyrrole ring.
-
Isolation: Cool the reaction mixture to 4°C. The product precipitates as a solid. Filter and wash with cold water and ethanol.
-
Purification: Recrystallize from DMF/Water or purify via flash chromatography (C18 reverse phase) if high purity is required for biological assays.
Figure 2: Synthetic pathway via pyrimidine annulation.
Biological Relevance: PNP Inhibition[5][8]
The 9-deazapurine scaffold is the pharmacophore of choice for inhibiting Purine Nucleoside Phosphorylase (PNP) .
Mechanism of Action
PNP catalyzes the phosphorolysis of inosine and guanosine. The transition state involves an oxycarbenium ion at the ribose anomeric carbon and a protonated N7 at the purine base.
-
Natural Substrate: The N7 of hypoxanthine has a pKa of ~8.8 and accepts a proton from the enzyme (Asn243/Glu201 network) to facilitate leaving group departure.
-
9-Deaza Inhibitor: The 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol core (9-deaza) has a permanently elevated pKa (>10) at the corresponding position.[4] This allows it to be protonated prior to the transition state, creating a cationic mimic that binds tightly (picomolar affinity) to the enzyme's active site, effectively "freezing" the enzyme in a transition-state complex.
Therapeutic Applications[6][9]
-
T-Cell Leukemia: PNP inhibition leads to the accumulation of dGTP in T-cells, triggering apoptosis.[6] This selectivity is exploited by drugs like Forodesine (a C-nucleoside of the 9-deazapurine base).
-
Antiviral (Ebola/Marburg): The scaffold is used in RNA polymerase inhibitors (e.g., Galidesivir) where the modified base disrupts viral replication.
Figure 3: Mechanism of PNP inhibition by the 9-deazapurine scaffold.[4]
References
-
Evans, G. B., et al. (2003). "Synthesis of a transition state analogue inhibitor of purine nucleoside phosphorylase via the Mannich reaction." Journal of Organic Chemistry, 68(15), 5830-5837. Link
-
Schramm, V. L. (2002). "Development of transition state analogues of purine nucleoside phosphorylase as anti-T-cell agents." Biochimica et Biophysica Acta (BBA), 1587(2-3), 107-117. Link
-
Kicska, G. A., et al. (2001). "Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T-lymphocytes." Proceedings of the National Academy of Sciences, 98(8), 4593-4598. Link
-
ChemicalBook. (2025).[3] "7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol Product Data." Link
-
Miles, R. W., et al. (1998). "One-third-the-sites transition-state inhibitors for purine nucleoside phosphorylase." Biochemistry, 37(24), 8615-8621. Link
Sources
- 1. 71435-37-5|7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 2. CAS:71435-37-57-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol-毕得医药 [bidepharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Improving human health outcomes one transition state analogue at a time [cinz.nz]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
